N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide
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Overview
Description
“N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group. Subsequent steps would involve the addition of the sulfonamide group and the acetamide moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of starting materials, the scalability of the synthetic route, and the management of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
“N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” can undergo various chemical reactions, including:
Oxidation: This reaction could involve the conversion of specific functional groups within the molecule to their oxidized forms.
Reduction: The compound may be reduced under certain conditions to yield different derivatives.
Substitution: Various substitution reactions can occur, particularly at the sulfonamide and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for certain parasitic infections.
Uniqueness
“N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide” stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its structure suggests potential for novel applications that are not possible with simpler sulfonamides.
Properties
IUPAC Name |
2-[butylsulfonyl(methyl)amino]-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O4S/c1-4-5-10-27(24,25)21(3)13-16(23)18-12-15-11-14(2)19-17(20-15)22-6-8-26-9-7-22/h11H,4-10,12-13H2,1-3H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNMJVCPWDZQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N(C)CC(=O)NCC1=NC(=NC(=C1)C)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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